![molecular formula C17H14N4S B382701 3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 81154-33-8](/img/structure/B382701.png)
3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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Description
“3-Phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound that has been synthesized as part of a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives . It is one of the compounds that showed antimicrobial activity .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to create a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives . The specific synthesis process for “3-Phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is not detailed in the available resources.Scientific Research Applications
Antibacterial Activity
Compounds similar to 3-Phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine have shown significant antibacterial activity . This suggests that further investigation into the antibacterial properties of this compound could be fruitful, especially against resistant strains of bacteria like S. aureus.
Molecular Modeling
Due to its complex structure, 3-Phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is an excellent candidate for molecular modeling studies. Researchers can use it to study molecular interactions, docking, and binding affinities in silico, which is crucial for drug discovery.
properties
IUPAC Name |
5-phenyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-2-6-11(7-3-1)15-19-20-16-14-12-8-4-5-9-13(12)22-17(14)18-10-21(15)16/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOMYHMEEYKBJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine |
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